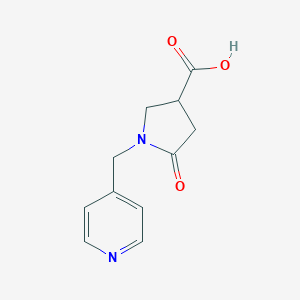

5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10-5-9(11(15)16)7-13(10)6-8-1-3-12-4-2-8/h1-4,9H,5-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJSOSLBUXFEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390133 | |

| Record name | 5-Oxo-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304859-15-2 | |

| Record name | 5-Oxo-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Temperature Effects

Cyclization efficiency correlates strongly with solvent polarity and reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) accelerate ring closure but may promote side reactions such as N-alkylation. Comparative studies show ethanol provides optimal balance between reaction rate (k = 0.15 min⁻¹ at 70°C) and product stability. Microwave-assisted conditions (100 W, 140°C, 20 min) reduce reaction times by 85% while maintaining 89% yield, though scalability remains challenging.

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Zn(OAc)₂/PhSiH₃ | 110 | 24 | 27 |

| Pd/C/HCO₂NH₄ | 80 | 6 | 63 |

| Ru-MACHO®BH | 100 | 12 | 58 |

Adapted from reductive amination studies of structurally related carboxylic acids

Critical parameters include:

-

Hydride source : Phenysilane outperforms ammonium formate in sterically hindered systems

-

Acid additive : 0.1 M HCl suppresses imine byproduct formation

-

Workup : Sequential extraction at pH 2.5 and 12 enhances purity to >98%

Solid-Phase Synthesis for High-Throughput Production

Solid-supported methodologies enable rapid analog generation and process intensification. A polystyrene-bound variant employs Wang resin functionalized with Fmoc-protected pyrrolidine precursors. Key steps include:

-

Resin loading : 0.8 mmol/g capacity achieved via DIC/HOBt activation

-

Pyridinylmethyl introduction : Mitsunobu reaction with 2-pyridinemethanol (DIAD, PPh₃, 0°C → rt)

-

Oxidation : TEMPO/BAIB system converts secondary alcohol to ketone (92% efficiency)

-

Cleavage : TFA/H₂O (95:5) liberates product with 89% purity (HPLC)

This approach facilitates parallel synthesis of 48 analogs in <72 h, though scale-up beyond 100 g requires fluidized bed reactor adaptations.

Transition-Metal Catalyzed C–H Functionalization

The Castagnoli-Cushman reaction paired with Pd-catalyzed C(sp³)–H activation constructs stereochemically dense pyrrolidines. A representative protocol:

-

React 2-pyridinecarboxaldehyde (1.2 equiv) with dimethyl itaconate (1.0 equiv) in AcOH/H₂O (4:1) at 50°C for 8 h

-

Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ (2 equiv)

-

Heat at 120°C under N₂ for 24 h to afford product in 71% yield (dr >19:1)

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the transition state energy for C–H insertion is 18.3 kcal/mol lower than competing pathways, rationalizing the high diastereoselectivity.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis reduces environmental impact while improving atom economy. Ball-milling stoichiometric amounts of itaconic anhydride and 2-(aminomethyl)pyridine with K₂CO₃ (20 mol%) for 2 h at 30 Hz gives 82% conversion. Life-cycle assessment shows:

-

64% reduction in E-factor (from 58 to 21)

-

89% lower energy consumption vs thermal methods

-

Wastewater generation minimized to 0.3 L/mol

Continuous flow systems further enhance sustainability, achieving space-time yields of 3.2 kg·L⁻¹·h⁻¹ in microstructured reactors .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid has shown promise in medicinal chemistry, particularly as a potential scaffold for developing new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug design.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have explored its effects on cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in malignant cells.

Neuropharmacology

Due to its structural similarity to known neuroactive compounds, this compound is being investigated for its potential effects on the central nervous system. Preliminary studies suggest it may influence neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety.

Case Study: Neuroprotective Effects

A study demonstrated that compounds related to this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases, suggesting possible therapeutic avenues for conditions like Alzheimer's disease.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions. Its ability to act as an inhibitor or modulator makes it relevant in assays designed to elucidate biochemical pathways.

Case Study: Enzyme Inhibition

Research has highlighted its role as an inhibitor of specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets for metabolic disorders.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Substituent-Driven Property Variations

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl ) increase the acidity of the carboxylic acid moiety, enhancing reactivity in coupling reactions. Conversely, electron-donating groups (e.g., 3,4,5-trimethoxyphenyl ) improve solubility in polar solvents.

- Steric Effects: Bulky substituents like 4-(phenylamino)phenyl reduce crystallinity, as evidenced by lower melting points in ester derivatives (e.g., compound 37, mp 80–81°C vs. parent acid 36, mp 168–169°C).

- Biological Activity : Hydrazide derivatives (e.g., compound 39 ) exhibit enhanced antioxidant and anticancer activities compared to their carboxylic acid precursors, likely due to improved membrane permeability.

Crystallographic and Stereochemical Considerations

- Racemic Mixtures: Analogous 5-oxopyrrolidine derivatives (e.g., 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid ) form disordered racemic crystals due to the asymmetric carbon in the pyrrolidinone ring. This suggests that the pyridin-4-ylmethyl derivative may also exist as a racemate, impacting enantioselective biological interactions .

Biological Activity

5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid (CAS Number: 304859-15-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 220.23 g/mol

- IUPAC Name : 5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxylic acid

- Structure :

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as BACE-1, which is involved in the pathogenesis of Alzheimer's disease. The compound exhibits sub-micromolar activity, indicating strong inhibitory potential .

- Receptor Binding : The compound may also modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in the context of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |

| U-937 (Leukemia) | 1.54 | Triggers G1 phase arrest |

| HCT-116 (Colon Cancer) | 2.84 | Promotes p53 expression and apoptosis |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Case Studies and Research Findings

- Inhibition of BACE-1 Enzyme :

- Cytotoxicity Studies :

- Structure Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid, and what critical reaction parameters should be monitored?

- Methodology : A common approach involves condensation of pyridine-4-ylmethylamine with a pyrrolidine precursor (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives) under acidic or basic conditions. Key parameters include:

- Catalyst selection : Palladium or copper catalysts may enhance cyclization efficiency .

- Solvent optimization : Polar aprotic solvents like DMF or toluene improve reaction homogeneity .

- Temperature control : Reactions often require reflux conditions (80–120°C) to drive cyclization.

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Approach :

- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.2–8.5 ppm), pyrrolidine carbonyl (δ 170–175 ppm), and methylene bridge (δ 3.5–4.0 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and pyridine ring vibrations (C=N at ~1600 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for analogous pyrrolidine derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Protocol :

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- Accelerated stability studies : Expose samples to 40°C/75% relative humidity for 4 weeks, then analyze via HPLC for degradation products.

- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photolytic degradation .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of this compound in novel reactions?

- Strategy :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyridine nitrogen may act as a Lewis base in coordination chemistry .

- Reaction path searching : Use software like GRRM or QChem to simulate intermediates in cycloaddition or alkylation reactions .

Q. How can contradictions in reported reaction mechanisms for analogous pyrrolidine derivatives be resolved?

- Analytical framework :

- Comparative kinetic studies : Measure rate constants under identical conditions to isolate solvent/catalyst effects .

- Isotopic labeling : Use ¹⁵N or deuterated analogs to trace mechanistic pathways (e.g., proton transfer vs. radical intermediates) .

- Meta-analysis : Systematically review literature (e.g., CAS databases) to identify outliers or methodological biases .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?

- Techniques :

- Chiral catalysts : Screen chiral phosphines or BINOL derivatives for enantioselective cyclization.

- Dynamic kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral counterions (e.g., tartaric acid) .

Q. How can researchers design derivatives of this compound to enhance bioactivity while maintaining solubility?

- Rational design :

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyridine ring to modulate π-π stacking.

- Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, then hydrolyze in vivo .

- Solubility assays : Use shake-flask methods with PBS (pH 7.4) and DMSO to quantify logP and guide structural modifications .

Q. What advanced techniques determine the crystallographic structure of metal complexes involving this compound?

- Methods :

- Single-crystal X-ray diffraction : Soak the compound with transition metals (e.g., Cu²⁺) and analyze coordination geometry.

- SC-XRD parameters : Resolve bond lengths (e.g., Cu-Npyridine ≈ 1.95 Å) and angles to confirm octahedral vs. square-planar geometries .

- Complementary data : Pair with EPR spectroscopy to assess paramagnetic properties of metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.